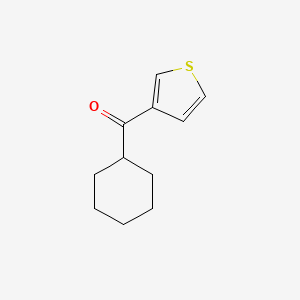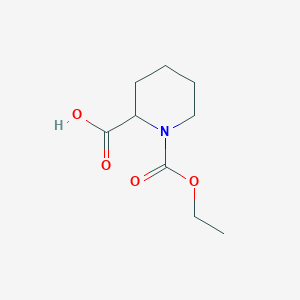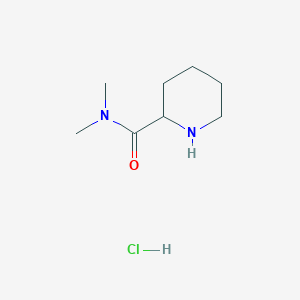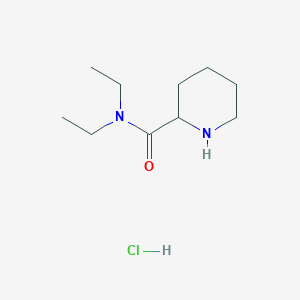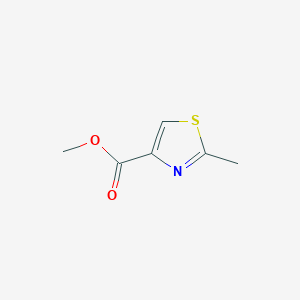
感光剤
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sensitizers are chemical substances that can cause sensitization in the lungs (respiratory sensitizers) or to the skin (skin sensitizers) after exposure . They are involved in a plethora of examples in the literature . They are commonly used in various scientific and industrial applications to increase the responsiveness of a particular system to external factors .
Synthesis Analysis
In the field of photovoltaics, triphenylamine organic sensitizers with D–π–A configurations have been synthesized and utilized as sensitizers for dye-sensitized solar cell (DSSC) applications . Another study reported the synthesis and characterization of six novel 2,2′-bithiophene-based organic compounds that are designed to serve as co-sensitizers for DSSCs based on TiO2 .
Molecular Structure Analysis
The shape and configuration of sensitizer molecules have a significant influence on the efficiency of DSSCs . For instance, linear-shaped and V-shaped sensitizers possess better photon absorption ability . The molecular structure of the sensitizer profoundly impacts the Förster resonance energy transfer (FRET) efficiency .
Chemical Reactions Analysis
The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . Sensitivity analysis procedures may be classed as deterministic or stochastic in nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of sensitizers are crucial in determining their behavior in various systems . For instance, the shape of the sensitizer molecule and efficiency of DSSCs are related . The properties of a sensitizer can also affect the field-scale transport of substances like cadmium in a heterogeneous soil profile .
科学的研究の応用
色素増感太陽電池(DSSC)
天然感光剤:天然感光剤は、低コストで抽出可能で環境に優しいことから、色素増感太陽電池(DSSC)における可能性を探られています 。これらには、植物から抽出されたクロロフィル、ベタニン、カロテノイド、アントシアニン、タンニンなどの色素が含まれます。 これらの効率は現在、ルテニウム系色素よりも低いですが、色素カクテルの作成など、さまざまな方法で性能を向上させるための研究が進められています .
光起電力性能
フェノチアジン系感光剤:光起電力用途向けに、一連のフェノチアジン系感光剤が開発されています。これらの感光剤は、補助ドナーが異なり、光起電力効率が異なります。 たとえば、特定の感光剤は、TiO2への結合能力が高いため、大幅に高い効率を示しました .
放射線増感療法
ガドリニウム系ナノ感光剤:ガドリニウム(Gd)は、MRIにおける陽性造影剤として使用されるランタノイド元素であり、放射線療法を増強する特性を持っています。 Gd系ナノ粒子は、炭素イオン照射下での細胞の生存率を高めることが判明しており、有望な放射線増感剤です .
作用機序
Target of Action
Sensitizers primarily target the immune system, specifically the cells and proteins involved in immune responses . For instance, insulin sensitizers like Thiazolidinediones (TZDs) target muscle, fat, and liver cells, increasing their sensitivity to insulin .
Mode of Action
Sensitizers work by binding to specific proteins or cells, altering their structure or function, and triggering an immune response . For example, insulin sensitizers like TZDs increase the sensitivity of muscle, fat, and liver cells to insulin, helping to normalize blood sugar levels .
Biochemical Pathways
Sensitizers affect various biochemical pathways. For instance, insulin sensitizers like TZDs influence the insulin signaling pathway, enhancing the cells’ response to insulin . In the case of respiratory sensitizers, they can differentiate sensitizers from non-sensitizers, potentially identifying critical pathways inducing respiratory sensitization .
Pharmacokinetics
The pharmacokinetics of sensitizers vary depending on the specific compound. For example, Levosimendan, a calcium sensitizer, is highly protein-bound and reaches peak concentrations after two days of treatment. It is metabolized in the liver and has an active metabolite with a half-life of 70 hours. It is eliminated in urine and feces, and dose adjustments are necessary in renal insufficiency .
Result of Action
The result of a sensitizer’s action is typically an immune response. This can range from a mild allergic reaction, such as itching and redness of the skin, to more severe reactions, such as massive swelling, skin lesions, and scabs and scales during flare-up . For instance, insulin sensitizers like TZDs help to normalize blood sugar levels, reducing the risk of low blood sugars .
Action Environment
The action, efficacy, and stability of sensitizers can be influenced by various environmental factors. For example, the amount of exposure to the sensitizer, the presence of other chemicals, and individual susceptibility can all impact the severity of the immune response . Therefore, handling known sensitizers and chemically similar compounds cautiously to minimize exposure is crucial in a lab environment .
Safety and Hazards
Sensitizer exposure can lead to all of the symptoms associated with allergic reactions, or can increase an individual’s existing allergies . Respiratory sensitizers are indicated under GHS by the health hazard pictogram and the hazard statement “May cause allergy or asthma symptoms or breathing difficulties if inhaled” .
将来の方向性
Photodynamic therapy (PDT) uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .
生化学分析
Biochemical Properties
Sensitizers play a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, isophorone diisocyanate and ethylenediamine are known sensitizers that can induce cell differentiation and proliferation pathways while inhibiting immune defense and functionality . These interactions are critical in understanding how sensitizers trigger immune responses and cause allergic reactions.
Cellular Effects
Sensitizers have profound effects on various types of cells and cellular processes. They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to sensitizers can lead to the upregulation of genes such as SOX9, UACA, CCDC88A, FOSL1, and KIF20B . These changes in gene expression can result in altered cellular functions and contribute to the development of allergic reactions.
Molecular Mechanism
The molecular mechanism of sensitizers involves their interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sensitizers can bind to specific proteins and enzymes, leading to their activation or inhibition. This can result in the modulation of various signaling pathways and changes in gene expression, ultimately leading to an exaggerated immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sensitizers can change over time. Sensitizers may exhibit stability or degradation, and their long-term effects on cellular function can be observed in both in vitro and in vivo studies. For instance, the stability of sensitizers like isophorone diisocyanate and ethylenediamine can influence their long-term impact on cellular functions and immune responses .
Dosage Effects in Animal Models
The effects of sensitizers can vary with different dosages in animal models. At lower doses, sensitizers may induce mild immune responses, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and toxicities of sensitizers at different dosages is essential for assessing their safety and potential risks .
Metabolic Pathways
Sensitizers are involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells. For example, sensitizers can modulate the activity of enzymes involved in cell differentiation and proliferation pathways .
Transport and Distribution
The transport and distribution of sensitizers within cells and tissues are crucial for their activity and function. Sensitizers can interact with transporters and binding proteins, affecting their localization and accumulation within specific cellular compartments. This can influence the overall impact of sensitizers on cellular functions and immune responses .
Subcellular Localization
The subcellular localization of sensitizers is essential for their activity and function. Sensitizers can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the activity of sensitizers and their interactions with other biomolecules, ultimately influencing their overall impact on cellular functions .
特性
IUPAC Name |
azane;dichloropalladium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCXSPJPERKPJS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

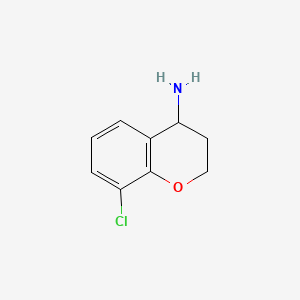




![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
